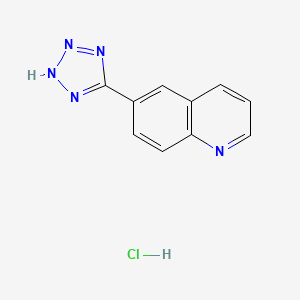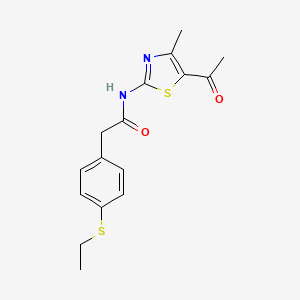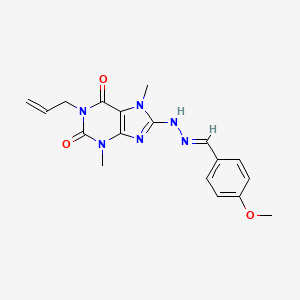
6-(2H-Tetrazol-5-yl)quinoline;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(2H-Tetrazol-5-yl)quinoline;hydrochloride”, commonly known as TQH, is a heterocyclic compound synthesized by the condensation of quinoline with 5-amino-1H-tetrazole. It has a molecular weight of 233.66 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H7N5.ClH/c1-2-7-6-8 (10-12-14-15-13-10)3-4-9 (7)11-5-1;/h1-6H, (H,12,13,14,15);1H . This indicates the presence of a quinoline ring attached to a tetrazole ring, along with a hydrochloride group. Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 233.66 . It is a heterocyclic compound. More specific physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Anticancer and Antifungal Applications
A series of tetrazolylmethyl quinolines, including compounds with the tetrazolyl group, demonstrated significant anticancer activity against human tumor cell lines, including melanoma and breast cancer. Docking studies targeting DNA and enzymes relevant to antifungal activity also highlighted these compounds' potential. Specifically, compounds were identified with high cytotoxicity against melanoma (SK-MEL-5) and breast cancer (T-47D), showcasing their promise as anticancer agents. Additionally, in vitro antifungal assays revealed moderate activities against A. fumigatus and C. albicans, positioning these compounds as potential antifungal agents as well (Shaikh et al., 2017).
Antimicrobial and Antituberculosis Agents
Tetrazolo[1,5-a]quinoline-based tetrasubstituted imidazole derivatives have been synthesized and screened for antimicrobial and antituberculosis activities. The derivatives exhibited promising results, warranting further investigation into their potential as antimicrobial and antituberculosis agents (Mungra et al., 2012).
Anti-Inflammatory and Analgesic Activities
Quinoline derivatives bearing azetidinones scaffolds have shown significant anti-inflammatory and analgesic activities in preclinical models. These findings suggest the potential of these compounds as new therapeutic agents for treating inflammation and pain (Gupta & Mishra, 2016).
Fluorescent Probes for DNA Detection
Aminated benzimidazo[1,2-a]quinolines, substituted with various nuclei, were synthesized and characterized as potential fluorescent probes for DNA detection. These compounds exhibited enhanced fluorescence emission intensity upon binding to ct-DNA, indicating their utility as DNA-specific fluorescent probes (Perin et al., 2011).
Novel Anti-Inflammatory and Antibacterial Agents
Derivatives of tetrazolo[1,5-a]quinoline have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. Some compounds were as active as indomethacin in animal models of inflammation, highlighting their potential as novel anti-inflammatory and antibacterial agents (Bekhit et al., 2004).
Mécanisme D'action
Target of Action
The primary targets of the compound “6-(1H-1,2,3,4-tetrazol-5-yl)quinoline hydrochloride” are currently unknown. The compound is a synthetic heterocyclic compound
Mode of Action
Tetrazoles, the class of compounds to which it belongs, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They possess both electron-donating and electron-withdrawing properties, which can favor stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons . This property is advantageous for receptor–ligand interactions .
Biochemical Pathways
Tetrazoles have been found to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Pharmacokinetics
Tetrazolate anions, which are related to tetrazoles, are more soluble in lipids than carboxylic acids . This allows medicine molecules to penetrate more easily through cell membranes , which could potentially impact the bioavailability of this compound.
Result of Action
Given the wide range of biological activities associated with tetrazoles , it is likely that the compound could have diverse effects at the molecular and cellular level.
Propriétés
IUPAC Name |
6-(2H-tetrazol-5-yl)quinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5.ClH/c1-2-7-6-8(10-12-14-15-13-10)3-4-9(7)11-5-1;/h1-6H,(H,12,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIMTERPLBNJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C3=NNN=N3)N=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2479782.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2479783.png)

![3-(4-methylphenyl)-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2479785.png)
![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)naphthalene-1-carboxamide](/img/structure/B2479786.png)
![8-(3-((2-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2479791.png)



![3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2479798.png)
![2-Chloro-N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-N-methylpropanamide](/img/structure/B2479800.png)

![1-(3-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2479804.png)